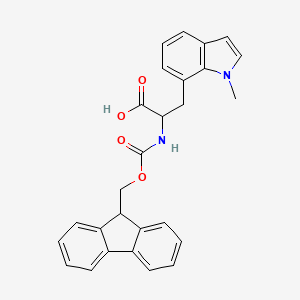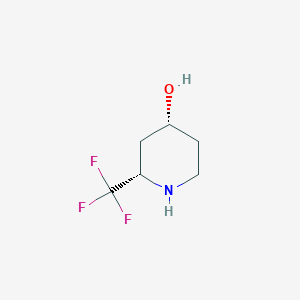
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-7-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-7-yl)propanoic acid is a complex organic compound that features a combination of fluorenyl, indole, and propanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-7-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorenyl Moiety: Starting with fluorene, the compound is functionalized to introduce the methoxycarbonyl group.
Indole Functionalization: The indole ring is methylated at the nitrogen position.
Coupling Reaction: The fluorenyl and indole moieties are coupled through an amide bond formation, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).
Final Assembly: The propanoic acid group is introduced through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and fluorenyl moieties.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can be performed on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Therapeutic Agents: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-7-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Fluorenylmethoxycarbonyl (Fmoc) Derivatives: Commonly used in peptide synthesis.
Indole Derivatives: Widely studied for their biological activities.
Propanoic Acid Derivatives: Known for their anti-inflammatory properties.
Uniqueness
The uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-7-yl)propanoic acid lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its individual components.
Properties
Molecular Formula |
C27H24N2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-7-yl)propanoic acid |
InChI |
InChI=1S/C27H24N2O4/c1-29-14-13-17-7-6-8-18(25(17)29)15-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-14,23-24H,15-16H2,1H3,(H,28,32)(H,30,31) |
InChI Key |
LKFQANMXTOAOAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12982393.png)
![Rel-(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12982396.png)





![6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12982445.png)
![2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12982450.png)
![(3aR,7aS)-octahydrofuro[3,4-c]pyridine](/img/structure/B12982456.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12982463.png)



